molecular formula C8H9NO3 B015975 4-Amino-2-methoxybenzoic acid CAS No. 2486-80-8

4-Amino-2-methoxybenzoic acid

Cat. No. B015975
CAS RN: 2486-80-8
M. Wt: 167.16 g/mol
InChI Key: OLJXRTRRJSMURJ-UHFFFAOYSA-N
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Patent
US07741352B2

Procedure details

To a solution of 4-amino-2-methoxy benzoic acid methyl ester (5 g; 27 mmol) in THF/H2O (125 mL/25 mL) was added LiOH (4.8 g; 200 mmol) and the slurry was refluxed for 3.5 hours. The reaction mixture was neutralized using 4 M HCl (aq) and the resulting precipitate isolated by filtration and washed with H2O (2×15 mL) to give 3.26 g (80%) of an off-white solid. Mp. 144-146° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[O:11][CH3:12].[Li+].[OH-].Cl>C1COCC1.O>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[C:5]([O:11][CH3:12])[CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)OC)=O
Name
Quantity
4.8 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the slurry was refluxed for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate isolated by filtration
WASH
Type
WASH
Details
washed with H2O (2×15 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.